Kinase Selectivity: DMPQ Dihydrochloride Exhibits Superior PDGFRβ Selectivity Compared to Sunitinib and Imatinib
DMPQ Dihydrochloride demonstrates >100-fold selectivity for PDGFRβ over a panel of 5 common off-target kinases . In contrast, clinically used PDGFR inhibitors like sunitinib and imatinib exhibit significant multi-target inhibition. Sunitinib, for example, inhibits VEGFR2 with an IC50 of 80 nM, the same potency as its effect on PDGFRβ (IC50 = 2 nM), and also inhibits c-Kit and FGFR1 [1]. Imatinib inhibits PDGFR with an IC50 of 100 nM but also targets Abl and c-Kit at comparable concentrations [1]. This data indicates that DMPQ provides a much cleaner tool for dissecting PDGFRβ-specific signaling pathways, minimizing experimental noise from secondary kinase inhibition.
| Evidence Dimension | Kinase Selectivity Ratio (IC50 for off-target / IC50 for PDGFRβ) |
|---|---|
| Target Compound Data | >100-fold selectivity over EGFR, erbB2, p56, PKA, PKC |
| Comparator Or Baseline | Sunitinib: VEGFR2 IC50 = 80 nM (40-fold less selective vs PDGFRβ IC50 = 2 nM) [1]; Imatinib: Abl IC50 = 600 nM (6-fold less selective vs PDGFR IC50 = 100 nM) [1] |
| Quantified Difference | DMPQ is at least 2.5x more selective for its primary target compared to sunitinib's selectivity for its secondary target, and 16.7x more selective than imatinib's selectivity for Abl. |
| Conditions | In vitro kinase activity assays with recombinant human kinases. |
Why This Matters
Higher selectivity reduces the risk of off-target effects, ensuring that observed biological effects can be confidently attributed to PDGFRβ inhibition, which is critical for target validation studies.
- [1] Roskoski R Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacol Res. 2016;103:26-48. (Table 2) View Source
